6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
For instance, some reactions involve the isomerization of an iminium intermediate . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs) are key fragments of a diverse range of alkaloids and bioactive molecules
Molecular Mechanism
It is known that THIQ derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which then undergoes cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitrones, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antitumor agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
Uniqueness
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCVGUELCNEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980891 |
Source
|
Record name | 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-72-6 |
Source
|
Record name | 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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